molecular formula C12H19N3O3S B14714533 N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide CAS No. 6666-55-3

N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide

Cat. No.: B14714533
CAS No.: 6666-55-3
M. Wt: 285.36 g/mol
InChI Key: MRGWMTUCIVNKMT-UHFFFAOYSA-N
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Description

N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is a sulfonamide derivative known for its diverse applications in various fields of science and industry. This compound features a sulfonamide group attached to an aminobenzene ring, which is further linked to a diethylglycinamide moiety. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide typically involves the following steps:

Industrial Production Methods

Industrial production of N2-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, NaOCl

    Reduction: SnCl2, iron powder

    Substitution: Amines, alcohols, thiols

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides

    Reduction: Aminobenzene derivatives

    Substitution: Various sulfonamide derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-Aminobenzene-1-sulfonyl)-N,N-diethylglycinamide is unique due to its combined sulfonamide and diethylglycinamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit more diverse biological effects compared to its simpler counterparts .

Properties

CAS No.

6666-55-3

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]-N,N-diethylacetamide

InChI

InChI=1S/C12H19N3O3S/c1-3-15(4-2)12(16)9-14-19(17,18)11-7-5-10(13)6-8-11/h5-8,14H,3-4,9,13H2,1-2H3

InChI Key

MRGWMTUCIVNKMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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